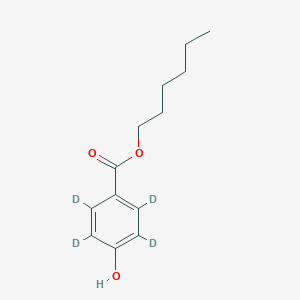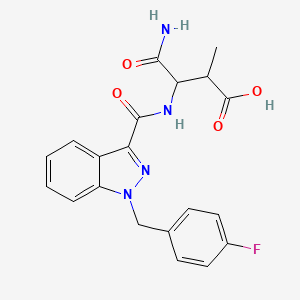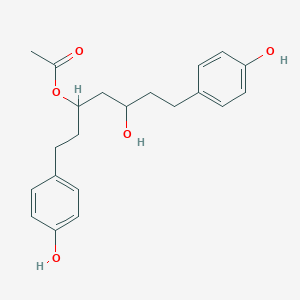
PMK Glycidic Acid (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PMK glycidic acid (sodium salt) is an analytical reference standard that is categorized as a precursor in the synthesis of methylenedioxy phenethylamines and amphetamines, including 3,4-MDMA. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Electrochemical Applications
PMK Glycidic Acid (sodium salt) finds application in the development of high-voltage stable potassium-metal batteries. A study by Hu et al. (2022) demonstrates the use of cyclic anion salts, like PMK Glycidic Acid, in electrolytes to prevent 'dead K' formation and enhance battery cycling stability. This advancement significantly contributes to the stability and efficiency of potassium-metal batteries.
2. Proton-Exchange Membranes for Fuel Cells
In the field of fuel cell technology, PMK Glycidic Acid (sodium salt) plays a role in the development of proton-exchange membranes. Research by Mohanapriya et al. (2010) highlights the use of sodium alginate blended with other compounds to create efficient electrolytes in direct methanol fuel cells. This signifies its importance in enhancing the performance and sustainability of fuel cells.
3. Synthetic Organic Chemistry
The compound also finds its application in synthetic organic chemistry. A study by Legters et al. (1989) describes the use of optically active glycidic esters, derived from PMK Glycidic Acid, in the production of aziridine-2-carboxylic esters. This is crucial for the synthesis of complex organic compounds.
4. Influence on Sweetness Intensity
In the food sciences, a study by Schiffman et al. (1999) investigates the impact of the sodium salt of PMK Glycidic Acid on the intensity of sweetness. This research is important for understanding the sensory effects of food additives and their influence on taste perception.
5. Nanocomposite Films in Material Science
PMK Glycidic Acid (sodium salt) is also applied in material science for the development of nanocomposite films. A study by Zou Zhiming and Chunyan (2009) demonstrates the use of sodium-bentonite-doped phosphomolybdic acid/polyvinylpyrrolidone (PMA/PVP) composite films. This research is crucial for advancing materials with specific structural and photochromic properties.
Propriétés
Formule moléculaire |
C11H9O5 · Na |
|---|---|
Poids moléculaire |
244.2 |
InChI |
InChI=1S/C11H10O5.Na/c1-11(10(12)13)9(16-11)6-2-3-7-8(4-6)15-5-14-7;/h2-4,9H,5H2,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
WEHWMYDCLOKHCJ-UHFFFAOYSA-M |
SMILES |
[O-]C(C1(C)C(O1)C2=CC(OCO3)=C3C=C2)=O.[Na+] |
Synonymes |
3-(benzo[d][1,3]dioxol-5-yl)-2-methyloxirane-2-carboxylate, monosodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





